![molecular formula C17H13F3N2O2 B2752136 2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one CAS No. 861210-46-0](/img/structure/B2752136.png)

2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

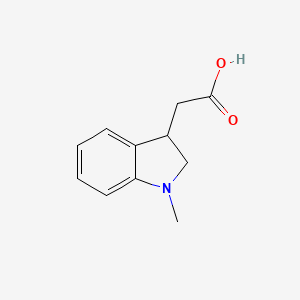

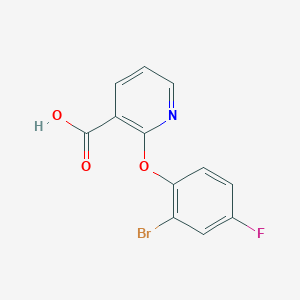

The compound “2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one” is a benzoxadiazepinone derivative. Benzoxadiazepinones are a class of compounds that contain a benzene ring fused to an oxadiazepinone. The trifluoromethyl group attached to the benzyl group is a common motif in pharmaceuticals and agrochemicals due to its unique physicochemical properties .

Chemical Reactions Analysis

The trifluoromethyl group is known to undergo various reactions, including radical trifluoromethylation . The benzoxadiazepinone core could potentially undergo reactions at the carbonyl group or at the nitrogen atoms, depending on the reaction conditions.Scientific Research Applications

Synthesis and Chemical Properties

Benzodiazepines and their derivatives are synthesized through various chemical reactions, highlighting the versatility of this scaffold in drug discovery. Novel synthetic routes offer efficient methods to introduce functional groups, enhancing the compound's pharmacological profile. The synthesis of perfluoroalkylated 1,5-benzodiazepine-2-ones demonstrates the role of perfluoroalkyl groups in affecting the physical and biological properties of organic compounds, indicating the potential for generating compounds with improved drug-like properties (Zhai, Cao, & Zhang, 2013).

Crystal Structure and Molecular Analysis

The crystal and molecular structure studies of benzodiazepine derivatives provide insights into their conformation and potential interaction mechanisms with biological targets. The characterization and structure confirmation via techniques like X-ray diffraction contribute to understanding the molecular basis of their activity. For example, the study of 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one revealed its crystal structure, stabilizing interactions, and electronic properties, laying the groundwork for further exploration of its therapeutic potential (Naveen et al., 2019).

Potential Therapeutic Applications

Benzodiazepine derivatives are investigated for their therapeutic potential in various domains, including psychiatry and neurology. Compounds with specific inhibitory action on GABAA receptors containing the alpha 5 subunit suggest a new class of anxiolytics devoid of traditional benzodiazepine side effects. Such innovations indicate the potential for developing safer and more targeted therapeutic agents (Ling et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-benzoxadiazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c1-11-21-22(16(23)14-7-2-3-8-15(14)24-11)10-12-5-4-6-13(9-12)17(18,19)20/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSTWNCUMQYJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C2O1)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2752056.png)

![N'-(3-Methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2752059.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2752060.png)

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-](/img/structure/B2752067.png)